4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid
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Overview
Description
4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H8N2O3. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the isopropyl group at the 4-position and the carboxylic acid group at the 3-position makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl hydrazine with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) and a dehydrating agent like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may include steps for purification and crystallization to obtain the desired product in high quality .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It finds applications in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
- 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
- 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
- 4-Chloro-1,2,5-oxadiazole-3-carboxylic acid
Comparison: 4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-propan-2-yl-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-3(2)4-5(6(9)10)8-11-7-4/h3H,1-2H3,(H,9,10) |
InChI Key |
MLCLWQCPOLLNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NON=C1C(=O)O |
Origin of Product |
United States |
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